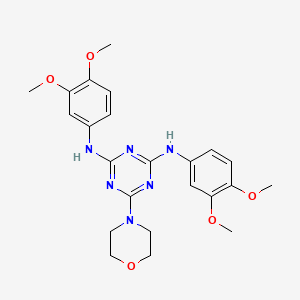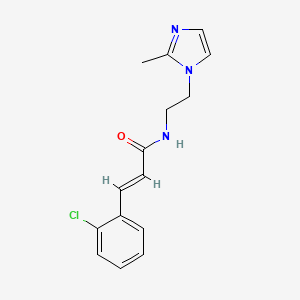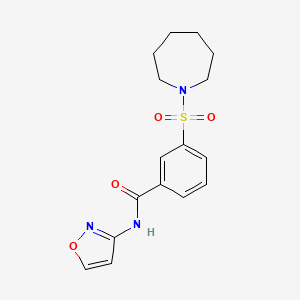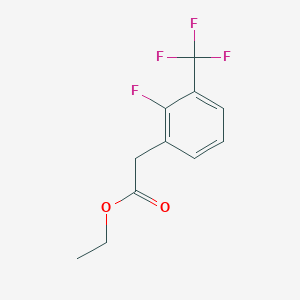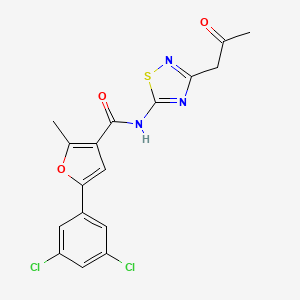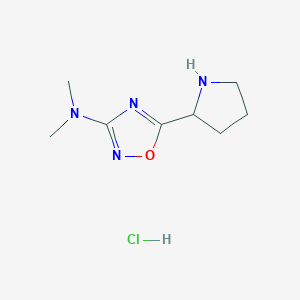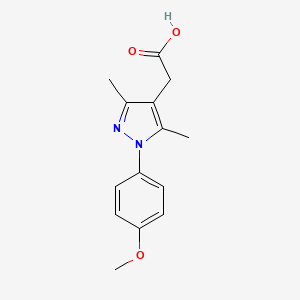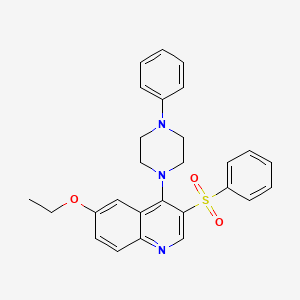
6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Chemical Synthesis and Modifications
6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline is a compound that can undergo various chemical reactions to produce novel derivatives with potential applications in medicinal chemistry and materials science. For example, reactions with NH nucleophiles can yield quinoxaline, pyrimidine, and benzoylmalonic acid derivatives, showcasing its versatility in organic synthesis (Şener et al., 2004). Additionally, its derivatives have been synthesized for metabolite studies, such as TAK-603 metabolites, demonstrating its significance in drug metabolism research (Mizuno et al., 2006).
Biological Activities
This compound's derivatives have shown promising biological activities, including inhibition of Src kinase activity, which is crucial for understanding cancer biology and developing cancer therapies (Boschelli et al., 2007). Furthermore, the structural modification of this quinoline scaffold has led to compounds with antitumor activity, indicating its potential as a lead compound in anticancer drug development (Yamato et al., 1989).
Catalysis and Synthetic Methodologies
In synthetic chemistry, derivatives of 6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline have been used to develop new catalytic activities and methodologies. For instance, the synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via Claisen–Schmidt reaction has been facilitated by novel catalysts, highlighting its role in advancing organic synthesis techniques (Murugesan et al., 2017).
Material Science Applications
Quinoline derivatives also find applications in material science, such as the development of new materials with unique optical and structural properties. The study of 4H-pyrano[3,2-c]quinoline derivatives has contributed to the understanding of the structural and optical properties of thin films, which could be beneficial for the development of optoelectronic devices (Zeyada et al., 2016).
Antimicrobial and Antifungal Research
Moreover, quinoline-based compounds have been evaluated for their antimicrobial and antifungal efficacy, demonstrating the potential of such derivatives in combating infectious diseases. The synthesis and characterization of quinoline-azosulphonanides clubbed molecules have shown promising results in antimicrobial activity studies (Journals et al., 2012).
Safety And Hazards
This would involve a study of the compound’s safety profile, including its toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
将来の方向性
This would involve a discussion of potential future research directions, including any unanswered questions about the compound, potential applications, and areas of interest for further study.
特性
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-2-33-22-13-14-25-24(19-22)27(26(20-28-25)34(31,32)23-11-7-4-8-12-23)30-17-15-29(16-18-30)21-9-5-3-6-10-21/h3-14,19-20H,2,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKOMUBKURPDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2701853.png)
![N-(2-fluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2701855.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2701856.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2701857.png)
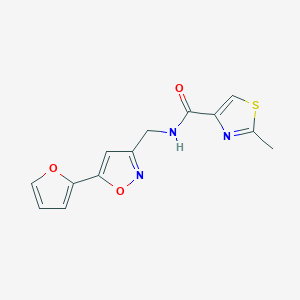
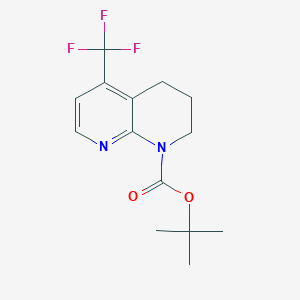
![1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2701862.png)
